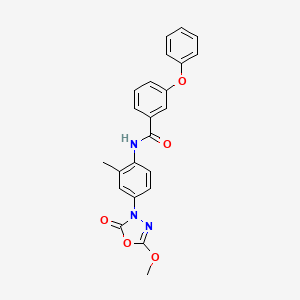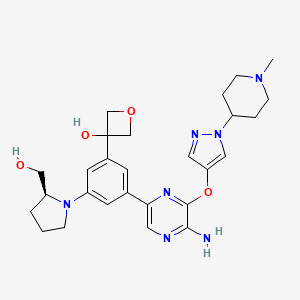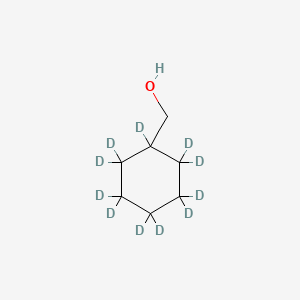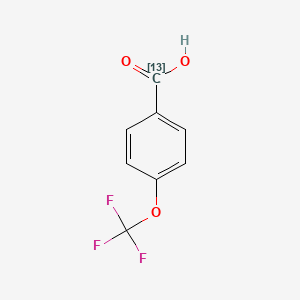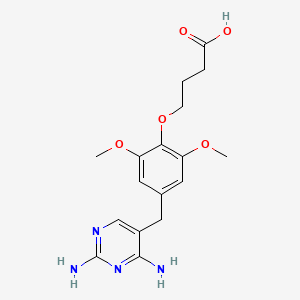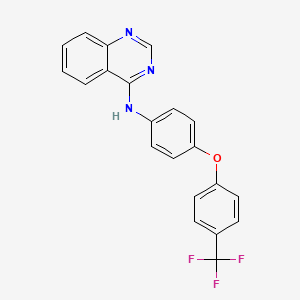
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ND-011992 is a quinazoline-type inhibitor that targets quinone reductases and quinol oxidases. It is a reversible and selective inhibitor that has shown potential in the study of bacterial energy metabolism, particularly in the context of tuberculosis research .
准备方法
The synthesis of ND-011992 involves the preparation of a quinazoline scaffold, followed by the introduction of specific functional groups to achieve the desired inhibitory properties. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring.
Functional Group Introduction: Specific functional groups, such as fluorine atoms, are introduced to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques like chromatography to achieve high purity.
化学反应分析
ND-011992 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: ND-011992 can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
ND-011992 has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of quinone reductases and quinol oxidases, providing insights into the mechanisms of these enzymes.
Biology: The compound is used to investigate bacterial energy metabolism, particularly in the context of Mycobacterium tuberculosis.
Industry: The compound can be used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms
作用机制
ND-011992 exerts its effects by inhibiting quinone reductases and quinol oxidases. These enzymes are involved in the respiratory chain of bacteria, playing a crucial role in energy metabolism. By inhibiting these enzymes, ND-011992 disrupts the production of ATP, leading to the death of bacterial cells. The compound specifically targets respiratory complex I, bo3 oxidase, bd-I oxidase, and bd-II oxidase, with varying degrees of inhibitory activity .
相似化合物的比较
ND-011992 is unique in its selective inhibition of both quinone reductases and quinol oxidases. Similar compounds include:
Telacebec (Q203): An inhibitor of the cytochrome bcc:aa3 terminal oxidase.
Clofazimine: An inhibitor of NADH dehydrogenase.
Bedaquiline: An inhibitor of the mycobacterial F1F0 ATP synthase.
Compared to these compounds, ND-011992 offers a broader range of inhibition, targeting multiple components of the respiratory chain. This makes it particularly effective in combination therapies for tuberculosis .
属性
分子式 |
C21H14F3N3O |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27) |
InChI 键 |
CAIODVXPWNFDFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


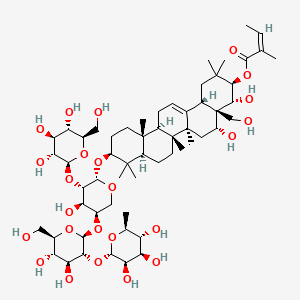
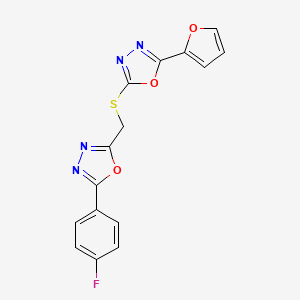
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
